Cas no 42870-65-5 (N-methylcycloheptanamine)

N-Methylcycloheptanamine is a secondary amine featuring a seven-membered cycloheptyl ring substituted with a methylamino group. This compound is of interest in organic synthesis and pharmaceutical research due to its structural flexibility and potential as a building block for more complex molecules. The cycloheptane ring provides a unique conformational profile compared to smaller cyclic amines, which may influence reactivity and binding properties in medicinal chemistry applications. Its moderate basicity and lipophilicity make it suitable for exploring structure-activity relationships in drug design. The compound is typically handled under inert conditions due to its sensitivity to oxidation and moisture.
N-methylcycloheptanamine structure
N-methylcycloheptanamine structure
Product Name:N-methylcycloheptanamine
CAS No:42870-65-5
MF:C8H17N
MW:127.22728228569
MDL:MFCD08271751
CID:882577
PubChem ID:276275
Update Time:2025-11-01

N-methylcycloheptanamine Chemical and Physical Properties

Names and Identifiers

    • N-CYCLOHEPTYL-N-METHYLAMINE
    • N-methylCycloheptanamine
    • Cycloheptanemethanamine-
    • hexamethylenemethylamine
    • cycloheptyl-methyl-amine
    • NSC 123851
    • N-methylcycloheptylamine
    • Z102766800
    • LRXSDHDEISIWQB-UHFFFAOYSA-N
    • starbld0012294
    • EN300-23655
    • NSC-123851
    • DTXSID00298521
    • BS-28189
    • D95799
    • DA-05912
    • 42870-65-5
    • SCHEMBL1148684
    • NSC123851
    • N-methyl-N-cycloheptylamine
    • AKOS000118186
    • N-methylcycloheptanamine
    • MDL: MFCD08271751
    • Inchi: 1S/C8H17N/c1-9-8-6-4-2-3-5-7-8/h8-9H,2-7H2,1H3
    • InChI Key: LRXSDHDEISIWQB-UHFFFAOYSA-N
    • SMILES: N(C)C1CCCCCC1

Computed Properties

  • Exact Mass: 127.136099547g/mol
  • Monoisotopic Mass: 127.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 63
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 12Ų

N-methylcycloheptanamine Pricemore >>

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Additional information on N-methylcycloheptanamine

Research Brief on N-methylcycloheptanamine (CAS: 42870-65-5): Recent Advances and Applications in Chemical Biology and Medicine

N-methylcycloheptanamine (CAS: 42870-65-5) is a cyclic amine compound that has garnered increasing attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a building block in drug discovery, its interactions with biological targets, and its potential as a modulator of various physiological pathways. This research brief synthesizes the latest findings related to this compound, providing insights into its current and future applications in biomedical research.

A 2023 study published in the Journal of Medicinal Chemistry investigated the pharmacokinetic properties of N-methylcycloheptanamine derivatives, revealing improved metabolic stability compared to their acyclic counterparts. The research team employed in vitro assays and molecular docking simulations to demonstrate that the constrained cycloheptane ring enhances binding affinity to certain G protein-coupled receptors (GPCRs), particularly those involved in neurological disorders. These findings suggest that N-methylcycloheptanamine could serve as a valuable scaffold for developing novel central nervous system (CNS) therapeutics.

In the area of synthetic methodology, a breakthrough was reported in Organic Letters (2024) describing an efficient asymmetric synthesis route for N-methylcycloheptanamine derivatives. The new catalytic system achieved enantiomeric excesses greater than 95%, addressing previous challenges in stereocontrol for this class of compounds. This advancement is particularly significant for medicinal chemistry applications where enantiopurity is crucial for drug efficacy and safety profiles.

Recent patent filings (2023-2024) indicate growing commercial interest in N-methylcycloheptanamine-based compounds, with several pharmaceutical companies developing derivatives as potential treatments for neurodegenerative diseases and mood disorders. One particularly promising application appears to be in the modulation of sigma receptors, with preclinical data showing neuroprotective effects in animal models of Parkinson's disease.

Structural biology studies utilizing cryo-EM have provided new insights into the molecular interactions of N-methylcycloheptanamine derivatives with their biological targets. A Nature Communications paper (2024) presented high-resolution structures of these compounds bound to their receptor sites, revealing unexpected conformational changes that may explain their selective pharmacological profiles. These structural insights are guiding the rational design of next-generation derivatives with improved target specificity.

While the therapeutic potential of N-methylcycloheptanamine derivatives is becoming increasingly apparent, challenges remain in optimizing their drug-like properties. Current research efforts are focusing on improving bioavailability and blood-brain barrier penetration while minimizing off-target effects. The compound's unique combination of structural rigidity and synthetic accessibility continues to make it an attractive platform for medicinal chemistry innovation.

Looking forward, the versatility of N-methylcycloheptanamine as a chemical scaffold suggests it will remain an important focus of research in drug discovery. Emerging applications in areas such as targeted protein degradation and chemical biology probes are currently being explored, with preliminary results showing promise. As synthetic methods continue to advance and our understanding of its biological interactions deepens, N-methylcycloheptanamine derivatives are poised to make significant contributions to the development of novel therapeutic agents.

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